N-(2,5-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
This compound features a pyridinone (2-oxopyridin-1(2H)-yl) core substituted at position 3 with a 1,2,4-oxadiazole ring bearing an o-tolyl (2-methylphenyl) group. The acetamide linker connects this heterocyclic system to a 2,5-dimethylphenyl group. The o-tolyl substituent introduces steric bulk and lipophilicity, while the pyridinone-oxadiazole scaffold may facilitate hydrogen bonding and π-π interactions, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-10-11-17(3)20(13-15)25-21(29)14-28-12-6-9-19(24(28)30)23-26-22(27-31-23)18-8-5-4-7-16(18)2/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKKTUUDKJWLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, a complex organic compound with the CAS number 1251696-06-6, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazole compounds exhibit promising anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the biological activity of oxadiazole derivatives reported IC50 values for certain compounds in the micromolar range against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). For example:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
| 16a | SK-MEL-2 | 0.50 |
These findings suggest that modifications in the oxadiazole structure enhance anticancer activity by disrupting cellular mechanisms involved in DNA replication and cell cycle progression .
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that related compounds may also exhibit antimicrobial activity against resistant strains of bacteria and fungi. For instance:
| Compound ID | Pathogen | Activity Level |
|---|---|---|
| 9f | Methicillin-resistant S. aureus | High |
| 14f | Vancomycin-resistant E. faecium | Moderate |
These results indicate potential for further exploration in developing new antimicrobial agents based on the oxadiazole framework .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Oxadiazole Substituents
Compound 1 : 2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide (CAS 1105233-72-4)
- Molecular Formula : C₂₃H₁₉ClN₄O₃
- Molecular Weight : 434.9
- Key Differences: The oxadiazole ring is substituted with a 4-chlorophenyl group instead of o-tolyl. The molecular weight is higher due to chlorine’s atomic mass.
Compound 2: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Molecular Formula : C₂₂H₂₁FN₆O₂
- Molecular Weight : 420.448
- Key Differences: Replaces the pyridinone-oxadiazole core with a triazolopyrimidinone system.
Heterocyclic Core Modifications
Compound 3: Quinoline-based acetamide derivatives (e.g., N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide)
- Key Differences: Features a quinoline scaffold with tetrahydrofuran and piperidine substituents. The extended aromatic system and oxygen-rich groups may improve CNS penetration but reduce solubility.
Compound 4: Triazole-thioether acetamides (e.g., N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyridinone-oxadiazole | o-Tolyl | ~418.4* | High lipophilicity, steric bulk |
| Compound 1 (CAS 1105233-72-4) | Pyridinone-oxadiazole | 4-Chlorophenyl | 434.9 | Increased polarity, moderate solubility |
| Compound 2 | Triazolopyrimidinone | 4-Fluoroanilino | 420.448 | Enhanced metabolic stability |
| Compound 4 | Triazole-thioether | 3,4-Dimethylphenyl | 232.26 | Redox-sensitive, higher reactivity |
*Estimated based on molecular formula C₂₄H₂₂N₄O₃.
Implications of Structural Differences
- Steric Factors : The o-tolyl group in the target compound may hinder interactions with bulkier targets compared to smaller substituents like fluorine.
- Metabolic Stability: Oxadiazoles are generally stable, but triazolopyrimidinones (Compound 2) may resist oxidative degradation better due to aromatic nitrogen density.
Q & A
Q. What synthetic strategies are recommended for preparing N-(2,5-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Step 1: Formation of the oxadiazole ring by reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride under reflux in triethylamine (4 hours, monitored by TLC). This generates a chloroacetamide intermediate .
- Step 2: Coupling the intermediate with a pyridone derivative using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base .
- Purification: Recrystallization from pet-ether or methylene chloride yields pure crystals .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- First Aid:
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin Contact: Wash with soap and water; consult a physician .
- Eye Exposure: Rinse with water for 15 minutes .
- Storage: Keep in a cool, dry place away from incompatible reagents (e.g., strong oxidizers).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond lengths, angles, and hydrogen-bonding networks. For example:
- Hydrogen Bonding: The amide group forms R₂²(10) dimers via N–H⋯O interactions, stabilizing the crystal lattice .
- Dihedral Angles: Steric repulsion between substituents (e.g., dichlorophenyl and pyridone rings) creates dihedral angles of ~80°, influencing molecular packing .
- Validation: Compare experimental data with computational models (e.g., density functional theory) to confirm stereoelectronic effects .
Q. What computational methods predict the compound's electronic properties and reactivity?
Methodological Answer:
- HOMO-LUMO Analysis: DFT calculations (e.g., B3LYP/6-31G*) identify frontier molecular orbitals, correlating with redox behavior and charge-transfer interactions .
- FTIR and MESP Mapping: Infrared spectra predict vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹), while molecular electrostatic potential (MESP) surfaces highlight nucleophilic/electrophilic sites .
- Solvent Affinity: MD simulations in acetone/ethanol/water assess solubility and aggregation tendencies .
Q. How can biological activity be evaluated without in vivo testing?
Methodological Answer:
- PASS Prediction: Use the PASS algorithm to forecast antimicrobial or enzyme-modulating activity based on structural analogs (e.g., oxadiazole-containing drugs) .
- Molecular Docking: Target-specific proteins (e.g., kinases) with AutoDock Vina. The oxadiazole and acetamide moieties may form hydrogen bonds with active-site residues .
- SAR Studies: Compare with derivatives (e.g., N-(2-chlorophenyl) analogs) to identify critical substituents for potency .
Q. How can reaction conditions be optimized for higher yield and purity?
Methodological Answer:
- Catalyst Screening: Test alternatives to carbodiimide (e.g., HATU, DCC) in polar aprotic solvents (DMF, THF).
- Temperature Control: Lower reaction temperatures (e.g., 273 K) reduce side reactions during coupling steps .
- Purification: Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) for complex mixtures .
Q. What chemical modifications enhance the compound's utility in drug discovery?
Methodological Answer:
- Functionalization:
- Oxidation: Convert the pyridone’s carbonyl to a carboxylate for improved solubility .
- Reduction: Reduce the cyano group (if present) to an amine for nucleophilic substitutions .
- Derivatization: Introduce sulfonamide or triazole moieties via click chemistry to diversify biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
